Dehydrocrenatidine is a β-carboline alkaloid isolated from Picrasma quassioides, a plant known for its medicinal properties. Recent studies have focused on the potential therapeutic applications of dehydrocrenatidine, particularly in the context of cancer treatment. The compound has been shown to exhibit significant anticancer effects across various cancer cell lines, including pancreatic, oral squamous cell carcinoma, liver cancer, nasopharyngeal carcinoma, and head and neck cancer. These effects are mediated through different cellular pathways, highlighting the compound's diverse mechanisms of action and potential as a chemotherapeutic agent2467.
The primary application of dehydrocrenatidine is in the field of oncology, where it has demonstrated potential as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines suggests that it could be developed into a chemotherapeutic drug. For instance, in pancreatic cancer, dehydrocrenatidine's inhibition of cell proliferation and invasiveness could be leveraged to treat one of the most aggressive forms of cancer1. In oral squamous cell carcinoma, the compound's induction of apoptosis through the JNK and ERK pathways provides a new perspective on molecular regulation and potential treatment strategies2. Similarly, in liver cancer, dehydrocrenatidine's suppression of JNK-mediated signaling and induction of apoptosis could be used to inhibit the proliferation of cancer cells4. The compound's effects on nasopharyngeal carcinoma cells further support its role in apoptosis induction and potential use in treating this type of cancer6. Lastly, dehydrocrenatidine's antimetastatic properties in head and neck cancer highlight its potential to improve prognosis by preventing cancer spread7.
The synthesis of dehydrocrenatine involves several methods, with one notable approach being the reaction of methyl indolyl glycolate with dibenzyl acetamidomalonate in the presence of sodium methoxide. This reaction initiates a series of transformations leading to the formation of dehydrocrenatine . Additionally, photo-induced dehydrogenation techniques have been employed to convert 5,6-dihydro-5-carboline into dehydrocrenatine .
Dehydrocrenatine features a complex molecular structure characterized by a β-carboline core. The molecular formula is with a molecular weight of approximately 185.23 g/mol. The structure includes a methoxy group at the 6-position and a vinyl group at the 3-position of the β-carboline framework.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) have been utilized to elucidate its structure, confirming the presence of these functional groups and the integrity of the β-carboline framework .
Dehydrocrenatine participates in various chemical reactions typical for β-carboline derivatives. It can undergo oxidation, reduction, and cyclization reactions, which can alter its biological activity or yield derivatives with enhanced properties.
The mechanism by which dehydrocrenatine exerts its biological effects is primarily linked to its interaction with biological macromolecules. It has been shown to inhibit certain enzymes involved in the metabolic pathways of pathogens like Plasmodium falciparum, thereby disrupting their growth and replication.
Dehydrocrenatine exhibits several distinctive physical and chemical properties that contribute to its functionality:
Dehydrocrenatine has significant potential in scientific research and medicinal applications:
Dehydrocrenatine has the molecular formula C₁₄H₁₂N₂O and a molecular weight of 224.26 g/mol. Its core structure consists of an indole moiety fused with a pyridine ring, featuring a methoxy substitution at position 1 (Figure 1). This planar, aromatic system facilitates interactions with biological macromolecules through π-π stacking, hydrophobic interactions, and hydrogen bonding. The methoxy group significantly influences both the compound's electronic properties and its binding affinity to molecular targets [3] [7].
Ultraviolet-Visible (UV) Spectroscopy: Exhibits absorption maxima at approximately 240 nm, 300 nm, and 350 nm in methanol, consistent with extended π-conjugation in the β-carboline system [9].
Physicochemical Properties: Dehydrocrenatine exists as a pale yellow crystalline solid at room temperature. It is moderately soluble in polar organic solvents (methanol, dimethyl sulfoxide) but exhibits limited water solubility. Its lipophilicity (calculated Log P ≈ 2.8) suggests moderate membrane permeability, which is pharmacologically relevant for cellular uptake [3] [7].
Table 1: Key Spectroscopic Data for Dehydrocrenatine
Technique | Key Features |
---|---|
¹H-NMR (CDCl₃) | δ 4.10 (3H, s, OCH₃), 7.25-7.30 (1H, m), 7.50-7.55 (1H, m), 7.80-7.85 (1H, m), 8.40-8.45 (1H, m), 8.90-8.95 (1H, s) |
¹³C-NMR (CDCl₃) | δ 142.1 (C-1), 112.5-140.2 (aromatic carbons), 56.5 (OCH₃) |
HRMS (ESI+) | [M+H]⁺ observed m/z 225.1028 (calculated for C₁₄H₁₃N₂O: 225.1022) |
UV-Vis (MeOH) | λₘₐₐ: 242 nm (ε=12,500), 302 nm (ε=8,200), 355 nm (ε=6,800) |
Dehydrocrenatine occurs predominantly in Picrasma quassioides (D. Don) Benn. (Simaroubaceae family), a deciduous tree native to temperate regions of East Asia. Within this medicinal plant, dehydrocrenatine accumulates in multiple tissues, with the highest concentrations detected in the stem bark (0.4–0.8% dry weight) and roots (0.3–0.6% dry weight), followed by leaves and fruits [3] [7] [9]. This distribution correlates with the plant's defense mechanisms, as these tissues are most vulnerable to herbivory and pathogen attack.
Biosynthesis: Dehydrocrenatine originates from the Pictet-Spengler condensation of L-tryptophan with an aldehyde precursor (likely derived from pyruvate metabolism), followed by enzymatic decarboxylation and oxidation (Figure 2). The final methoxylation step involves S-adenosylmethionine-dependent methyltransferases, which are highly expressed in Picrasma species [7] [9].
Co-occurring Alkaloids: In Picrasma quassioides, dehydrocrenatine exists within a complex phytochemical matrix that modulates its bioavailability and pharmacological effects. Key coexisting compounds include:
Table 2: Major β-Carboline Alkaloids in Picrasma quassioides
Compound Name | Molecular Formula | Structural Features | Relative Abundance |
---|---|---|---|
Dehydrocrenatine | C₁₄H₁₂N₂O | 1-Methoxy substitution | High |
4,5-Dimethoxycanthin-6-one | C₁₆H₁₂N₂O₂ | Canthinone backbone with dimethoxy groups | Medium |
Picrasidine S | C₃₂H₂₄N₄O₂ | Dimeric β-carboline | Low |
β-Carboline-1-carboxylic acid | C₁₃H₁₀N₂O₂ | Carboxylic acid at position 1 | Medium |
Crenatine | C₁₃H₁₀N₂O | Unsubstituted β-carboline | Medium-High |
Ecological studies suggest that dehydrocrenatine production increases under environmental stressors (herbivory, ultraviolet exposure), supporting its role as a phytoalexin. Seasonal variations also influence accumulation, with peak concentrations occurring during the flowering stage in early summer [9].
The scientific narrative of dehydrocrenatine began in the early 1970s when Japanese phytochemists Kondo and Takemoto first isolated it from Picrasma ailanthoides (later reclassified as Picrasma quassioides). Initial structural elucidation relied on classical phytochemical techniques, including fractional crystallization and paper chromatography, which distinguished it from the more abundant β-carboline-1-carboxylic acid in the same plant [7] [9].
Early pharmacological screening (1975–1990) revealed fundamental biological properties:
These foundational investigations established dehydrocrenatine as more than a taxonomic marker, positioning it as a biologically significant specialized metabolite worthy of mechanistic study. However, research progress was hampered by limited natural abundance and challenges in chemical synthesis, which restricted bulk availability for comprehensive studies until the late 1990s [7] [9].
Contemporary research has shifted toward molecular mechanisms and translational applications, leveraging advances in chemical biology and oncology. Key research domains include:
Table 3: Anticancer Effects of Dehydrocrenatine in Experimental Models
Cancer Type | Model System | Key Mechanisms | Effective Concentration |
---|---|---|---|
Nasopharyngeal Carcinoma | NPC-039 cell line | ERK phosphorylation ↑, JNK phosphorylation ↓, caspase-3/7 activation | 50–100 μM |
Hepatocellular Carcinoma | HepG2 cell line | Reactive oxygen species accumulation, H-Ras expression ↓ | 40–80 μM |
Cervical Cancer | HeLa cell line | miR-331-3p/PSME3 axis modulation, apoptosis induction | 60–120 μM |
Antimicrobial Applications: Modern studies confirm and extend early findings, demonstrating dehydrocrenatine's efficacy against drug-resistant Staphylococcus aureus (minimum bactericidal concentration = 32 μg/mL) through membrane disruption and inhibition of nucleic acid synthesis. Its synergy with conventional antibiotics (e.g., ampicillin) reduces effective doses by 4–8 fold, suggesting potential in combinatorial therapies [5].
Neuropharmacological Potential: Recent investigations indicate interactions with monoamine oxidase A (inhibition constant Kᵢ ≈ 8.3 μM) and σ receptors (binding affinity Kᵢ ≈ 0.9 μM), supporting exploration for neurological disorders. In vivo models show suppression of glutamate-mediated excitotoxicity at 10 mg/kg, suggesting neuroprotective applications [3] [9].
Critical knowledge gaps persist:
These research voids present opportunities for multidisciplinary collaboration, particularly in structural biology for target characterization, synthetic chemistry for analogue development, and systems biology for understanding network-level effects in disease models.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7